molecular formula C17H18N2O3S B131980 Atibeprone CAS No. 153420-96-3

Atibeprone

Cat. No. B131980
M. Wt: 330.4 g/mol
InChI Key: HQTNJPCZUQAYAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atibeprone is a chemical compound that belongs to the class of benzodiazepines. It was first synthesized in the 1970s by a research team at the pharmaceutical company Boehringer Ingelheim. Atibeprone has been the subject of extensive scientific research due to its potential therapeutic effects on various neurological and psychiatric disorders.

Mechanism Of Action

Atibeprone acts by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This results in an increase in the affinity of GABA for its receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This ultimately results in the anxiolytic, sedative, and anticonvulsant effects of Atibeprone.

Biochemical And Physiological Effects

Atibeprone has been shown to increase the levels of GABA in the brain, which results in the inhibition of neuronal activity. This leads to a decrease in anxiety, sedation, and anticonvulsant effects. Atibeprone has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages And Limitations For Lab Experiments

One of the advantages of Atibeprone is its well-established mechanism of action, which makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, Atibeprone has some limitations, such as its low solubility in water and its potential for side effects such as sedation and drowsiness.

Future Directions

For research on Atibeprone include its potential for the treatment of cognitive impairment and anxiety disorders, as well as the development of new formulations with improved properties.

Synthesis Methods

The synthesis of Atibeprone involves the reaction of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylic acid with hydrazine hydrate and subsequent cyclization of the resulting hydrazide intermediate. The final product is obtained after purification by recrystallization. The chemical structure of Atibeprone is shown in Figure 1.

Scientific Research Applications

Atibeprone has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, such as anxiety, depression, and epilepsy. It has also been investigated for its ability to enhance cognitive function and memory. In addition, Atibeprone has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of insomnia.

properties

CAS RN

153420-96-3

Product Name

Atibeprone

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

3,4-dimethyl-7-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methoxy]chromen-2-one

InChI

InChI=1S/C17H18N2O3S/c1-9(2)16-19-18-15(23-16)8-21-12-5-6-13-10(3)11(4)17(20)22-14(13)7-12/h5-7,9H,8H2,1-4H3

InChI Key

HQTNJPCZUQAYAB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=NN=C(S3)C(C)C)C

Other CAS RN

153420-96-3

synonyms

Atibeprone

Origin of Product

United States

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